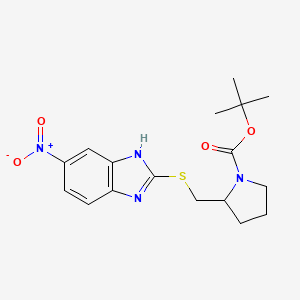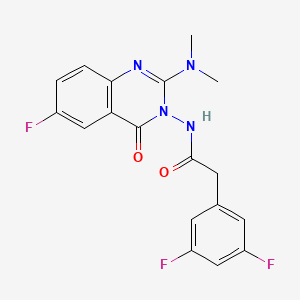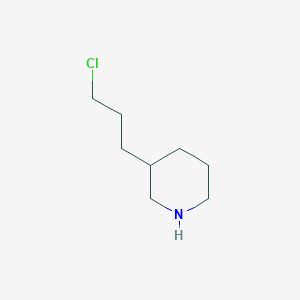
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone is a chemical compound that features a vinyl sulfone group and a bis(2-chloroethyl)amino groupThe presence of the vinyl sulfone group makes it a versatile molecule for bioconjugation and immobilization processes .
Métodos De Preparación
The synthesis of 2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone typically involves the reaction of bis(2-chloroethyl)amine with vinyl sulfone under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone undergoes various chemical reactions, including:
Oxidation: The vinyl sulfone group can be oxidized under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with thiols, leading to the formation of thioether products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in bioconjugation processes, where it can be attached to proteins or other biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone involves the covalent modification of target molecules. The vinyl sulfone group reacts with nucleophiles, such as thiols, leading to the formation of stable thioether bonds. This covalent attachment can inactivate target enzymes or modify the function of proteins . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone can be compared with other similar compounds, such as:
Sulfur Mustard (Bis(2-chloroethyl) sulfide): Known for its use as a chemical warfare agent, sulfur mustard has a similar bis(2-chloroethyl) group but lacks the vinyl sulfone functionality.
Nitrogen Mustards: These compounds, such as mechlorethamine, are used in chemotherapy and share the bis(2-chloroethyl) group but differ in their overall structure and applications.
Propiedades
Número CAS |
63978-55-2 |
|---|---|
Fórmula molecular |
C8H15Cl2NO2S |
Peso molecular |
260.18 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-ethenylsulfonylethanamine |
InChI |
InChI=1S/C8H15Cl2NO2S/c1-2-14(12,13)8-7-11(5-3-9)6-4-10/h2H,1,3-8H2 |
Clave InChI |
ILSOXKMICJIDOD-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)CCN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)



![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)







